molecular formula C17H12ClN3OS2 B6092307 N-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide CAS No. 89012-11-3

N-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide

Cat. No.: B6092307
CAS No.: 89012-11-3
M. Wt: 373.9 g/mol
InChI Key: FEHVUEOXOLCYEB-UHFFFAOYSA-N
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Description

N-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in laboratory experiments.

Scientific Research Applications

N-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide has been extensively studied for its potential applications in various fields of scientific research. One of the significant applications of this compound is in the field of cancer research. Studies have shown that this compound has potent anti-cancer activity against different types of cancer cells, including breast cancer, lung cancer, and prostate cancer cells.

Mechanism of Action

The mechanism of action of N-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide is not fully understood. However, studies have shown that this compound acts by inhibiting the growth and proliferation of cancer cells. It has been suggested that this compound may act by inducing apoptosis, inhibiting angiogenesis, and blocking the cell cycle progression in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects. Studies have shown that this compound can induce oxidative stress and DNA damage in cancer cells, leading to cell death. This compound has also been shown to inhibit the activity of enzymes such as topoisomerase and histone deacetylase, which are involved in the growth and proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

N-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide has several advantages for laboratory experiments. This compound has potent anti-cancer activity, making it an excellent candidate for cancer research. It is also relatively easy to synthesize, making it readily available for research purposes. However, there are also limitations to the use of this compound in laboratory experiments. This compound is highly toxic and requires careful handling to avoid exposure.

Future Directions

There are several future directions for research on N-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide. One of the significant areas of research is to further elucidate the mechanism of action of this compound. Studies are also needed to determine the optimal dosage and administration of this compound for cancer treatment. Additionally, research is needed to investigate the potential of this compound for the treatment of other diseases, such as neurodegenerative diseases and inflammatory disorders.
Conclusion:
In conclusion, this compound is a chemical compound that has significant potential for scientific research. This compound has been extensively studied for its anti-cancer activity and has shown promising results in laboratory experiments. Further research is needed to fully understand the mechanism of action of this compound and to investigate its potential for the treatment of other diseases.

Synthesis Methods

The synthesis of N-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide has been reported in the literature using different methods. One of the commonly used methods is the reaction of 4-(4-chlorophenyl)-2-aminothiazole with carbon disulfide and benzoyl chloride in the presence of a base such as potassium carbonate. This reaction leads to the formation of this compound as a yellow solid.

Properties

IUPAC Name

N-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClN3OS2/c18-13-8-6-11(7-9-13)14-10-24-17(19-14)21-16(23)20-15(22)12-4-2-1-3-5-12/h1-10H,(H2,19,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEHVUEOXOLCYEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=S)NC2=NC(=CS2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90363510
Record name Benzamide, N-[[[4-(4-chlorophenyl)-2-thiazolyl]amino]thioxomethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90363510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89012-11-3
Record name Benzamide, N-[[[4-(4-chlorophenyl)-2-thiazolyl]amino]thioxomethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90363510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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